molecular formula C19H20N2O3S B2777711 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-37-1

1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2777711
CAS No.: 873811-37-1
M. Wt: 356.44
InChI Key: HGJZZSPYWOVNHH-UHFFFAOYSA-N
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Description

1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are key components in many biologically active molecules. This specific compound features a thieno-imidazole core with two m-tolyl groups and a 5,5-dioxide functional group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the following steps:

    Formation of the Thieno-Imidazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno-imidazole core. This can be achieved through a condensation reaction between a thioamide and a dicarbonyl compound under acidic or basic conditions.

    Introduction of m-Tolyl Groups: The m-tolyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation to Form the 5,5-Dioxide: The final step involves the oxidation of the thieno-imidazole core to introduce the 5,5-dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the 5,5-dioxide group or reduce other functional groups within the molecule.

    Substitution: The m-tolyl groups can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-di-p-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Similar structure but with p-tolyl groups instead of m-tolyl groups.

    1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Lacks the 5,5-dioxide functional group.

    1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thione: Contains a thione group instead of the 5,5-dioxide group.

Uniqueness

1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to the presence of both m-tolyl groups and the 5,5-dioxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The 5,5-dioxide group enhances the compound’s stability and reactivity, while the m-tolyl groups provide steric hindrance and electronic effects that influence its interactions with molecular targets.

Properties

IUPAC Name

1,3-bis(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-5-3-7-15(9-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-8-4-6-14(2)10-16/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJZZSPYWOVNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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